An In-depth Technical Guide to 5-Chloromethyl-1-benzothiophene: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 5-Chloromethyl-1-benzothiophene: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloromethyl-1-benzothiophene, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical structure, molecular weight, and core physicochemical properties. While specific, detailed experimental protocols and comprehensive spectroscopic data for this particular isomer are not extensively reported in publicly accessible literature, this guide synthesizes available information on its identity and provides insights into its likely reactivity and synthetic applications based on the established chemistry of the benzothiophene scaffold. The guide also addresses safety considerations and presents a structured compilation of known data for this compound, highlighting its potential as a versatile building block in the development of novel therapeutic agents and functional materials.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic heterocycle composed of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The benzothiophene core's unique electronic properties and its ability to serve as a versatile synthetic platform have led to its incorporation into a wide array of biologically active molecules.[6] Marketed drugs containing the benzothiophene moiety include the selective estrogen receptor modulator raloxifene, the antipsychotic agent brexpiprazole, and the antifungal sertaconazole.[3] The continued interest in this scaffold drives the need for a deeper understanding of its functionalized derivatives, such as 5-chloromethyl-1-benzothiophene.
Core Compound Identity: 5-Chloromethyl-1-benzothiophene
The precise identification of a chemical entity is fundamental for any scientific investigation. 5-Chloromethyl-1-benzothiophene is a derivative of the parent benzothiophene molecule, functionalized with a chloromethyl group at the 5-position of the benzene ring.
Chemical Structure and Molecular Formula
The chemical structure of 5-chloromethyl-1-benzothiophene is characterized by the benzothiophene nucleus with a -CH₂Cl group attached to carbon 5.
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Molecular Formula: C₉H₇ClS[7]
The structural representation is as follows:
Caption: Chemical structure of 5-chloromethyl-1-benzothiophene.
Molecular Weight and Identification
The molecular weight and key identifiers for 5-chloromethyl-1-benzothiophene are summarized in the table below. The Chemical Abstracts Service (CAS) number is a unique identifier that is crucial for accurate database searches and compound verification.
| Property | Value | Reference |
| Molecular Weight | 182.67 g/mol | [7] |
| CAS Number | 20532-35-8 | [7] |
| Molecular Formula | C₉H₇ClS | [7] |
Synthesis Strategies for Benzothiophenes
While a specific, detailed, and publicly available experimental protocol for the synthesis of 5-chloromethyl-1-benzothiophene is not readily found, its synthesis can be approached through established methods for constructing the benzothiophene core, followed by or incorporating the chloromethyl functionalization.
General Approaches to the Benzothiophene Core
The synthesis of the benzothiophene scaffold has been extensively studied, with numerous methods available to the synthetic chemist.[8][9] Common strategies include:
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Intramolecular Cyclization of Aryl Sulfides: This is a widely used method where a suitably substituted aryl sulfide undergoes cyclization to form the thiophene ring.[10]
-
Palladium-Catalyzed C-H Arylation: Modern cross-coupling methodologies allow for the direct arylation of thiophenes to construct the fused benzene ring.[8]
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Reaction of o-halovinylbenzenes with a Sulfur Source: This approach provides a versatile route to various substituted benzothiophenes.[8]
Plausible Synthetic Route for 5-Chloromethyl-1-benzothiophene
A plausible approach to the synthesis of 5-chloromethyl-1-benzothiophene would involve the chloromethylation of a pre-formed benzothiophene or the use of a starting material already containing the chloromethyl group.
Conceptual Workflow: Chloromethylation of Benzothiophene
Caption: Conceptual workflow for the synthesis of 5-chloromethyl-1-benzothiophene.
Reactivity and Synthetic Applications
The chloromethyl group is a versatile functional handle in organic synthesis, making 5-chloromethyl-1-benzothiophene a valuable intermediate. The reactivity of this compound is primarily centered around the benzylic chloride.
Nucleophilic Substitution Reactions
The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is key to its utility as a building block.
Potential Transformations:
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Alkylation: Reaction with carbanions or other carbon nucleophiles to form new carbon-carbon bonds.
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Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates.
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Synthesis of Amines: Reaction with ammonia or primary/secondary amines.
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Preparation of Esters: Reaction with carboxylates.
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Cyanation: Introduction of a nitrile group using cyanide salts.
These transformations enable the elaboration of the benzothiophene scaffold, leading to the synthesis of more complex molecules with potential biological activity.
Role in Medicinal Chemistry
Given the established importance of the benzothiophene nucleus in drug discovery, 5-chloromethyl-1-benzothiophene represents a key starting material for the synthesis of novel therapeutic agents. Its ability to undergo a variety of chemical transformations allows for the generation of diverse libraries of compounds for biological screening.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, MS) for 5-chloromethyl-1-benzothiophene are not widely available in the public domain. However, based on the known spectra of related benzothiophene derivatives, the expected spectral characteristics can be predicted.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzothiophene core and a singlet for the -CH₂Cl protons.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the nine carbon atoms in the molecule, with the chloromethyl carbon appearing at a characteristic chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the C-H stretching of the aromatic ring and the chloromethyl group, as well as C-Cl stretching vibrations.[1][11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Safety and Handling
Conclusion
5-Chloromethyl-1-benzothiophene is a valuable, albeit not extensively documented, chemical intermediate. Its confirmed chemical identity, characterized by the CAS number 20532-35-8, provides a solid foundation for its use in research and development. The presence of the reactive chloromethyl group on the privileged benzothiophene scaffold makes it a highly attractive building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research into its synthesis, detailed characterization, and reactivity will undoubtedly expand its utility and contribute to the development of novel chemical entities.
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